N-Desmethyl Vinblastine

Description

Properties

IUPAC Name |

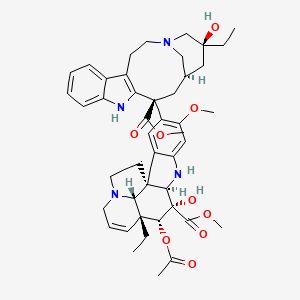

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIXXHHUOSBLA-UQUCNHJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18172-50-4 |

Source

|

| Record name | 1-Demethylvincaleukoblastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-Desmethyl Vinblastine

[1][2][3][4]

Executive Summary

N-Desmethyl Vinblastine (NDV) , also identified as 1-demethylvinblastine, represents a critical structural and functional node in the vinca alkaloid class.[1][2][3][4] Chemically defined by the absence of the methyl group at the N1 position of the vindoline subunit (replaced by a proton), NDV serves a dual role: it is a bioactive metabolite of Vinblastine generated via hepatic CYP3A4 oxidation and a biosynthetic intermediate in the conversion of Vinblastine to Vincristine.[1]

Functionally, NDV retains the potent antimitotic properties of its parent compound.[1] It acts as a microtubule destabilizing agent, binding to the Vinca domain at the interface of

Structural Pharmacology & Binding Kinetics[1][3]

The Vinca Domain Interface

Unlike taxanes, which stabilize microtubules, NDV functions as a destabilizer.[1] The binding site is distinct and located at the inter-dimer interface between two tubulin heterodimers.[1]

-

Binding Site : The "Vinca domain" located at the

-tubulin subunit of one dimer and the -

Mode of Binding : Rapid, reversible, and high-affinity (

in the micromolar range).[1][4] -

Structural Consequence : NDV binding introduces a steric wedge that induces a curved conformation in the tubulin protofilament.[1][3] This curvature is incompatible with the straight lattice structure required for microtubule elongation.[1][3]

Structure-Activity Relationship (SAR)

The N1 position on the vindoline ring is a determinant of both potency and neurotoxicity.[1][3][4]

| Compound | Substituent at Vindoline N1 | Lipophilicity | Microtubule Affinity | Clinical Profile |

| Vinblastine | Methyl ( | High | High | Myelosuppression dominant |

| This compound | Hydrogen ( | Intermediate | High | Active metabolite/Precursor |

| Vincristine | Formyl ( | Low | Highest | Neurotoxicity dominant |

Mechanistic Insight : The removal of the methyl group in NDV exposes the secondary amine.[1] While this alters the solvation shell and lipophilicity compared to Vinblastine, the core pharmacophore responsible for tubulin wedging remains intact.[1] This structural nuance suggests NDV contributes to the overall therapeutic (and toxic) load during Vinblastine therapy.[3][4]

Molecular Mechanism of Action (MOA)[1][2][3][4]

The mechanism of NDV operates on a strict causal chain: Binding

-

Kinetic Suppression : At low concentrations (sub-stoichiometric), NDV does not depolymerize microtubules but suppresses "treadmilling"—the dynamic instability essential for spindle search-and-capture.[1][2][3][4]

-

Polymerization Inhibition : At higher concentrations, NDV prevents GTP-tubulin addition to the microtubule plus-end (

), leading to net depolymerization.[1][2][3][4] -

Spiral Aggregate Formation : The drug-tubulin complexes aggregate into paracrystalline spirals, sequestering the free tubulin pool.[1][3]

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from NDV binding to Apoptosis.[1]

Caption: Pathway depicting this compound induced microtubule disruption leading to mitotic arrest.[1][2][3][4]

Experimental Validation Protocol

To validate the activity of this compound, a Turbidimetric Tubulin Polymerization Assay is the gold standard.[1] This cell-free system measures the scattering of light by polymerizing microtubules.[1][2][3]

Protocol: Turbidimetric Polymerization Inhibition

Objective : Quantify the

Reagents

-

Purified Tubulin :

pure, derived from bovine brain (cytoskeleton-free).[1][2][3][4] -

PEM Buffer : 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl

.[1][2][4] -

NDV Stock : 10 mM in DMSO (store at -20°C).

Workflow

-

Preparation : Dilute purified tubulin to 3 mg/mL in PEM buffer on ice. Add GTP to a final concentration of 1 mM.[1][3]

-

Baseline : Blank the spectrophotometer at 340 nm using PEM buffer.

-

Induction : Transfer tubulin mixture to a quartz cuvette pre-warmed to 37°C.

-

Treatment :

-

Control : Add DMSO vehicle (0.1% v/v).

-

Experimental : Add NDV at graded concentrations (0.1

M, 0.5

-

-

Measurement : Monitor Absorbance (

) every 30 seconds for 60 minutes. -

Analysis : Plot

vs. Time.

Self-Validating Check : If the Control sample does not show a sigmoidal increase in absorbance within 10-15 minutes, the tubulin is inactive or the GTP is degraded.[1][2][3] The experiment must be aborted.

Biosynthetic & Metabolic Context[1][3][5]

Understanding the origin of NDV is crucial for interpreting pharmacokinetic data.[1]

Metabolic Pathway (Human)

In the human liver, Vinblastine undergoes oxidative metabolism primarily by CYP3A4 .[1][4]

-

Relevance : NDV circulates in plasma and contributes to the cytotoxicity profile.[1] Variations in CYP3A4 activity (e.g., drug-drug interactions) can alter the ratio of Vinblastine to NDV.[1][3][4]

Biosynthetic Pathway (Plant)

In Catharanthus roseus, NDV is a key intermediate.[1][3][4]

-

Vinblastine is formed from the coupling of Catharanthine and Vindoline.[3]

-

NDV Formation : An enzymatic N-demethylase converts Vinblastine to this compound.[1][2][3][4]

-

Vincristine Synthesis : A formyltransferase enzyme converts NDV to Vincristine by adding a formyl group to the free amine.[1][3]

This makes NDV a valuable precursor for the semi-synthesis of Vincristine, which is often in shorter supply naturally.[1]

References

-

PubChem . This compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][2][3][4]

-

Jordan, M. A., & Wilson, L. (2004).[1][2][4] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.[2][3] (Discusses the Vinca domain binding mechanism).

-

Zhou, X. J., et al. (2005).[1][3][4] Pharmacokinetics and metabolism of vinca alkaloids. Current Drug Metabolism. (Details CYP3A4 mediated N-demethylation).[1][2][3][4][5][7]

-

Gigant, B., et al. (2005).[1][3][4] Structural basis for the regulation of tubulin by vinblastine. Nature. (Structural evidence of the "wedge" mechanism).[1][4]

Sources

- 1. This compound|Vincristine Precursor [benchchem.com]

- 2. 1-Demethylvincaleukoblastine | C45H56N4O9 | CID 56841098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Vinblastine - Wikipedia [en.wikipedia.org]

- 5. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Vinca Alkaloids and the Strategic Importance of N-Desmethyl Vinblastine

An In-Depth Technical Guide to the Biological Activity of N-Desmethyl Vinblastine and Related Vinca Alkaloids

This guide provides a comprehensive technical overview of the biological activity of this compound, a key intermediate in the synthesis of the potent anti-cancer drug Vincristine. Given the limited publicly available data on the specific biological activity of this compound, this document will extensively reference the well-characterized activities of its parent compounds, Vinblastine and Vincristine, to provide a robust framework for understanding its mechanism of action and for designing relevant experimental investigations. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and microtubule-targeting agents.

The vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of combination chemotherapy for a variety of cancers, including lymphomas, leukemias, and solid tumors.[1] Vinblastine and Vincristine are the most prominent members of this class, exerting their potent anti-tumor effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.[2]

This compound holds a significant position within this family as it is a naturally occurring bisindole alkaloid and a crucial metabolic precursor in the biosynthetic pathway to Vincristine.[3] It can be synthesized from Vinblastine through N-demethylation, a process that can be achieved both microbiologically and through chemical oxidation.[3][4] While the intrinsic biological activity of this compound is not as extensively documented as that of its parent compounds, its structural similarity and shared pharmacophore strongly suggest a comparable mechanism of action. This guide will, therefore, leverage the wealth of data on Vinblastine and Vincristine to provide a detailed understanding of the biological activities relevant to this compound.

The Core Mechanism: Interference with Microtubule Dynamics

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[2] This interaction leads to the inhibition of microtubule polymerization, which in turn disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[5][6]

Binding to Tubulin

This compound, like other vinca alkaloids, is understood to bind to a specific site on the β-tubulin subunit, known as the Vinca alkaloid binding site.[7] This high-affinity interaction occurs at the interface between two tubulin heterodimers, effectively acting as a "wedge" that prevents the proper alignment and assembly of tubulin molecules into microtubules.[7]

Inhibition of Microtubule Polymerization

By binding to tubulin, vinca alkaloids inhibit the addition of new tubulin dimers to the growing ends of microtubules. This disruption of microtubule dynamics leads to a net depolymerization of existing microtubules and prevents the formation of new ones.[5] For instance, Vinblastine has been shown to inhibit tubulin polymerization by 50% at a concentration of 4.3 x 10⁻⁷ M.[5] The binding affinity (Ka) of Vinblastine to tubulin has been determined to be approximately 3-4 x 10³ M⁻¹.

Cellular Ramifications of Microtubule Disruption

The inhibition of microtubule polymerization by this compound and related compounds has profound consequences for rapidly dividing cells, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Mitotic Arrest

The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during metaphase of mitosis.[2] This triggers the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the M phase to prevent aneuploidy. Prolonged M-phase arrest is a potent trigger for apoptosis.

Induction of Apoptosis

The sustained mitotic arrest induced by vinca alkaloids activates intricate signaling pathways that converge on the execution of apoptosis. Key pathways implicated include the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) signaling cascades.

JNK Pathway: Vinca alkaloids have been shown to activate the JNK pathway. Activated JNK can phosphorylate anti-apoptotic proteins of the Bcl-2 family, thereby inhibiting their function. Furthermore, JNK can activate transcription factors such as c-Jun, which in turn can upregulate the expression of pro-apoptotic proteins like Bim.

NF-κB Pathway: The NF-κB pathway is also modulated by vinca alkaloids. Treatment with these compounds can lead to the degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and regulate the expression of genes involved in apoptosis.[8]

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

Caption: Vinca alkaloid-induced apoptosis signaling cascade.

The Hurdle of Multidrug Resistance

A significant clinical challenge in the use of vinca alkaloids is the development of multidrug resistance (MDR). The primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp), which functions as a drug efflux pump.[9]

P-glycoprotein Mediated Efflux

Pgp actively transports a wide range of chemotherapeutic agents, including vinca alkaloids, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.

Quantifying Resistance: The Resistance Factor

The degree of resistance can be quantified by the Resistance Factor (RF), which is the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the sensitive parent cell line. For Vinblastine, the RF in Pgp-overexpressing cell lines is typically around 100, indicating a 100-fold decrease in potency.[10]

Strategies to Circumvent Resistance

Research efforts to overcome Pgp-mediated resistance have focused on the development of new vinca alkaloid analogues that are poor substrates for Pgp. For example, the fluorinated derivative Vinflunine exhibits a 2- to 13-fold lower susceptibility to Pgp-mediated efflux compared to Vinblastine and Vincristine.[9]

Experimental Protocols for Assessing Biological Activity

The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and other vinca alkaloids.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow Diagram

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).

-

Prepare a stock solution of GTP.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Reaction Setup:

-

On ice, add tubulin, GTP, and the test compound to microcentrifuge tubes.

-

-

Initiation of Polymerization:

-

Transfer the reaction mixtures to a pre-warmed 37°C 96-well plate.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the lag time for each concentration of the test compound.

-

Calculate the IC50 for inhibition of tubulin polymerization.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot cell viability versus compound concentration and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations for a defined period.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and fix them in cold 70% ethanol.

-

-

Staining:

-

Wash the fixed cells and stain them with a DNA-binding dye such as propidium iodide (PI), in the presence of RNase to eliminate staining of RNA.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

-

Data Analysis:

-

Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cells with this compound to induce apoptosis.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubate in the dark at room temperature.

-

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V and the viability dye.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Chemical Synthesis and Structure-Activity Relationships

The chemical structure of this compound is closely related to that of Vinblastine and Vincristine, with the key difference being the substituent on the indole nitrogen of the vindoline moiety.

Synthesis of this compound

This compound can be synthesized from Vinblastine by demethylation. This can be achieved through various methods, including microbiological N-demethylation and chemical oxidation.

Structure-Activity Relationships

The nature of the substituent on the vindoline indole nitrogen is a critical determinant of the biological activity and therapeutic index of vinca alkaloids. The seemingly minor change from a methyl group in Vinblastine to a formyl group in Vincristine results in significant differences in their anti-cancer spectrum and neurotoxicity profiles.[10] Further modifications at this position and at other sites on the vinca alkaloid scaffold, such as the C20' position, have been explored to develop analogues with improved potency and the ability to overcome multidrug resistance.[7]

Conclusion and Future Perspectives

This compound is a key chemical entity in the family of vinca alkaloids, serving as a direct precursor to the clinically important drug Vincristine. While its own biological activity is not extensively characterized in the public domain, its structural similarity to Vinblastine and Vincristine provides a strong basis for understanding its mechanism of action as a potent inhibitor of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.

The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers investigating the biological activity of this compound and for the development of novel vinca alkaloid analogues. Future research should focus on quantifying the specific IC50 values of this compound in a panel of cancer cell lines, determining its tubulin binding affinity, and evaluating its efficacy in multidrug-resistant models. Such studies will be crucial for fully elucidating the therapeutic potential of this important molecule and for guiding the design of next-generation microtubule-targeting agents.

References

-

Ferguson, P. J., et al. (2025). Differential activity of Vincristine and Vinblastine against cultured cells. ResearchGate. Retrieved from [Link]

- Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(5), 1499-1502.

-

Oreate AI. (2026, January 15). Vincristine vs. Vinblastine: A Closer Look at Two Powerful Cancer Treatments. Retrieved from [Link]

- Rosengren, R. J., et al. (1990). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Chemotherapy and Pharmacology, 25(5), 335-340.

- Moudi, M., et al. (2013). Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance. Iranian Journal of Basic Medical Sciences, 16(11), 1184–1191.

- Google Patents. (n.d.). US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine.

- Khatoon, N., et al. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Biomedicines, 10(6), 1419.

- Ros T., et al. (1990). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Chemotherapy and Pharmacology, 25(5), 335-340.

- Coderch, C., Morreale, A., & Gago, F. (2012). Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids. Journal of Molecular Modeling, 18(9), 4125–4136.

- Fan, W., et al. (2004). Regulation of Vinca alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells. Molecular Pharmacology, 66(2), 356-365.

- Schmid, I., et al. (1993). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Journal of Cancer Research and Clinical Oncology, 119(11), 633-640.

-

ACS Omega. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. Retrieved from [Link]

- Fan, W., et al. (2004). Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells. Molecular Pharmacology, 66(2), 356-365.

-

ResearchGate. (n.d.). The detailed tubulin-vinblastine interactions at the vinca... Retrieved from [Link]

- Casado, E., et al. (1999). Clinical and pharmacologic study of multidrug resistance reversal with vinblastine and bepridil. Journal of Clinical Oncology, 17(5), 1533–1533.

-

ResearchGate. (n.d.). The upstream activators and downstream targets of the JNK pathway... Retrieved from [Link]

-

bioRxiv. (2024). A Quantitative Approach for Assessing Multidrug Resistance in Cancer. Retrieved from [Link]

-

Cancers. (2020). P-glycoprotein Mediates Resistance to the Anaplastic Lymphoma Kinase Inhibitor Ensartinib in Cancer Cells. Retrieved from [Link]

-

PubMed Central. (2007). In the Crosshairs: NF-κB Targets the JNK Signaling Cascade. Retrieved from [Link]

-

ResearchGate. (2016). Different Strategies to Overcome Multidrug Resistance in Cancer. Retrieved from [Link]

-

MDPI. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. Retrieved from [Link]

-

PubMed. (1997). Reversal of P-glycoprotein-associated multidrug resistance by ivermectin. Retrieved from [Link]

-

PubMed. (1996). Modulation of P-glycoprotein mediated drug accumulation in multidrug resistant CCRF VCR-1000 cells by chemosensitisers. Retrieved from [Link]

Sources

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. erepo.uef.fi [erepo.uef.fi]

- 6. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|Vincristine Precursor [benchchem.com]

N-Desmethyl Vinblastine: The Strategic Pivot in Vincristine Synthesis

Executive Summary: The Methyl-Formyl Paradox

Vincristine (VCR) and Vinblastine (VBL) represent one of the most striking paradoxes in natural product chemistry. Structurally, they differ by a single functional group on the vindoline subunit: a methyl group in Vinblastine versus a formyl group in Vincristine. Clinically, this minor substitution dictates a massive divergence in therapeutic indication—VBL for Hodgkin’s lymphoma and bladder cancer; VCR for acute lymphocytic leukemia (ALL).

Economically, the disparity is even sharper. Catharanthus roseus produces VBL in significantly higher abundance (~0.01% dry weight) than VCR (~0.0003%). Consequently, the semi-synthetic conversion of VBL to VCR is a cornerstone of industrial alkaloid production.

This guide focuses on N-Desmethyl Vinblastine (NDV) , the critical mechanistic pivot. While traditional methods rely on harsh oxidative demethylation of VBL, modern strategies increasingly utilize NDV as a stable, isolable intermediate that can be cleanly formylated. This shift from "destructive oxidation" to "constructive functionalization" offers higher yields, fewer impurities (such as N-oxides), and greater reproducibility.

Molecular Architecture & Strategic Rationale

The conversion of Vinblastine to Vincristine hinges on the modification of the

-

Vinblastine:

(Methyl) -

This compound (NDV):

(Secondary Amine) -

Vincristine:

(Formyl)[1]

The Synthetic Bottleneck

Direct chemical oxidation of VBL to VCR (e.g., using Chromic acid at -78°C) is fraught with issues. The reaction must selectively oxidize a specific methyl group in the presence of a complex, acid-sensitive bisindole skeleton containing multiple oxidizable sites. Over-oxidation often leads to cleavage of the C15'-C20' bond or formation of inseparable N-oxide byproducts.

The NDV Advantage: By accessing this compound first—either via total synthesis coupling or biocatalytic demethylation—the final step becomes a high-yielding, mild N-formylation. This decouples the difficult "demethylation" event from the "functionalization" event.

Figure 1: Strategic pathways to Vincristine.[2][3][4] The NDV intermediate allows for a convergent, high-yield synthesis (Red/Blue path) compared to the traditional linear oxidation (Dashed path).

Synthetic Pathways: The Technical Core

Method A: The Fe(III)-Promoted "Boger" Protocol (Total Synthesis)

This is the state-of-the-art method for accessing NDV. Instead of stripping the methyl group off Vinblastine, this route builds the molecule without it.

Mechanism: An oxidative coupling between Catharanthine and N-desmethylvindoline is promoted by Iron(III) salts.[1][3][5][6] This biomimetic reaction generates the C16'-C21' bond with correct stereochemistry.

-

Coupling Reagents:

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Aqueous TFE (Trifluoroethanol) / HCl[7]

-

Key Insight: The use of N-desmethylvindoline prevents the need for late-stage demethylation.

Method B: Biocatalytic Demethylation (Green Chemistry)

Recent advances utilize endophytic fungi (e.g., Fusarium equiseti or Fusarium oxysporum) isolated from Catharanthus roseus.[3] These organisms express specific peroxidases capable of selectively

-

Yield: Up to 92% conversion reported.[8]

-

Advantage: Avoids toxic chromium/manganese oxidants and cryogenic conditions.

Detailed Experimental Protocol

Target: Conversion of this compound to Vincristine via Formylation. Source Standard: Based on Boger et al., J. Am. Chem. Soc. (2009) and related patent literature.

Phase 1: Preparation of the Mixed Anhydride

The formylating agent must be prepared in situ to ensure reactivity without degrading the sensitive bisindole skeleton.

-

Reagents:

-

Formic Acid (98%): 10.0 equiv

-

Acetic Anhydride (

): 5.0 equiv

-

-

Procedure:

-

Combine Formic Acid and Acetic Anhydride in a dry, inert vessel.

-

Stir at 50°C for 15 minutes .

-

Cool the mixture to 0°C (ice bath) immediately.

-

Why? Heating drives the formation of formic-acetic anhydride, the active electrophile. Cooling prevents thermal decomposition before use.

-

Phase 2: N-Formylation of NDV

-

Substrate: this compound (NDV) - 1.0 equiv.

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

Dissolve NDV in minimal anhydrous THF.

-

Add the cooled Mixed Anhydride solution dropwise to the NDV solution at 0°C .

-

Allow the reaction to warm to 23°C (Room Temperature) .

-

Stir for 2 hours .

-

-

Monitoring:

-

Use TLC (Silica gel, 5% MeOH in

). NDV (polar, secondary amine) should disappear; VCR (less polar, amide) should appear.

-

-

Workup:

-

Dilute with cold saturated

(aqueous) to quench excess anhydride and neutralize acid. Caution: Gas evolution ( -

Extract with

(3x). -

Dry organic layer over

, filter, and concentrate in vacuo.

-

Phase 3: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (grade 60).

-

Eluent: 0-5% Methanol in Ethyl Acetate or Dichloromethane.

-

Expected Yield: 90-94% .

Comparative Analysis of Methods

| Parameter | Direct Oxidation (Kutney) | Fe(III) Coupling (Boger) | Biocatalysis (Fusarium) |

| Starting Material | Vinblastine | Catharanthine + Desmethylvindoline | Vinblastine |

| Key Reagent | Fungal Spores / Peroxidases | ||

| Temperature | -78°C (Cryogenic) | 0°C to RT | 25-30°C |

| Yield (Step) | ~40-50% | ~80% (Coupling) | ~92% (Conversion) |

| Scalability | Low (Temp control difficult) | High (Convergent) | Medium (Fermentation volume) |

| Green Metric | Poor (Chromium waste) | Good (Iron waste) | Excellent |

Process Flow Diagram

Figure 2: The optimized workflow for accessing Vincristine via the this compound intermediate.

References

-

Ishikawa, H., Colby, D. A., Seto, S., Va, P., Tam, A., Kakei, H., Rayl, T. J., Hwang, I., & Boger, D. L. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(13), 4904–4916.

-

Kutney, J. P., et al. (1978). Studies on the synthesis of bisindole alkaloids.[3][6] XIII. The synthesis of leurosine and related analogues. Heterocycles, 9, 201. (Foundational reference for oxidation protocols).

- Kumar, A., et al. (2013). Fungal endophytes: An alternative source of bioactive compounds.

-

Boger, D. L. (2015).[6][9] Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues. Accounts of Chemical Research, 48(5), 1448–1461.

-

European Patent EP0292463A2 . Synthesis of vinblastine and vincristine type compounds.

Sources

- 1. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Vincristine Precursor [benchchem.com]

- 4. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Methyl Group: The SAR and Pharmacodynamics of N-Desmethyl Vinblastine

Executive Summary & Structural Context[1]

N-Desmethyl Vinblastine represents a critical structural analogue in the Vinca alkaloid class, serving as both a metabolic derivative and a vital probe for understanding the tubulin-binding pharmacophore. While Vinblastine (VBL) and Vincristine (VCR) are clinically established, the N-desmethyl variant—characterized by the loss of the methyl group at the N1 position of the vindoline moiety—offers unique insights into the hydrophobic requirements of the Vinca domain on

This guide analyzes the Structure-Activity Relationship (SAR) of this specific modification, detailing how the removal of a single methyl group alters binding kinetics, metabolic stability via CYP3A4, and susceptibility to efflux transporters.

The Pharmacophore: SAR Analysis

The Vinca alkaloids bind to the "Vinca domain" at the interface of two tubulin heterodimers. The structural integrity of the vindoline and catharanthine rings is paramount. The N-Desmethyl analogue specifically highlights the role of the N1-substituent on the vindoline ring.

The Role of the N-Methyl Group (Vindoline Moiety)

In the parent molecule (Vinblastine), the N1 position is occupied by a methyl group. This group performs two critical functions:

-

Hydrophobic Packing: It occupies a small hydrophobic pocket on the

-tubulin surface, contributing roughly 1.0–1.5 kcal/mol to the binding energy. -

Electronic Modulation: It influences the basicity of the nitrogen, affecting the pKa and, consequently, the molecule's ionization state at physiological pH.

Comparative SAR: N-Methyl vs. N-Desmethyl vs. N-Formyl

The following table summarizes the physicochemical and biological shifts observed when modifying the N1 position.

| Feature | Vinblastine (Parent) | This compound | Vincristine |

| N1 Substituent | Methyl (-CH | Hydrogen (-H) | Formyl (-CHO) |

| Electronic State | Tertiary Amine (Basic) | Secondary Amine (More Basic) | Amide (Neutral/Less Basic) |

| Lipophilicity (LogP) | High (~4.6) | Moderate (Lower) | Moderate (~2.8) |

| Tubulin Affinity ( | High (Strongest) | Reduced (Loss of hydrophobic contact) | High (Different binding kinetics) |

| P-gp Efflux | High Substrate | Moderate Substrate | Moderate Substrate |

| Primary Toxicity | Myelosuppression | Reduced Potency / Mixed | Neurotoxicity |

Key Insight: The conversion of Vinblastine to this compound (removal of -CH

Metabolic Pathways & Biosynthesis

This compound is primarily generated via oxidative demethylation mediated by the Cytochrome P450 system, specifically the CYP3A subfamily.

The CYP3A4 Mechanism

Vinblastine is a substrate for CYP3A4.[1][2][3][4] While the major metabolite is often 4-O-deacetylvinblastine, N-dealkylation is a competing pathway.

-

Oxidation: CYP3A4 hydroxylates the N-methyl group, forming a carbinolamine intermediate.

-

Collapse: The unstable intermediate collapses, releasing formaldehyde and yielding the secondary amine (this compound).

Visualization: Metabolic & SAR Logic

The following diagram illustrates the structural transformation and its pharmacological consequences.

Caption: Pathway illustrating the CYP3A4-mediated conversion of Vinblastine to its N-desmethyl analog and the resulting pharmacological shifts.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate the activity of this compound, researchers must employ assays that distinguish between simple cytotoxicity and specific tubulin engagement.

Protocol A: Tubulin Polymerization Inhibition Assay (Turbidimetry)

This assay is the "Gold Standard" for validating the mechanism of action. It measures the drug's ability to prevent GTP-dependent microtubule assembly.

-

Objective: Determine the IC50 for polymerization inhibition.

-

Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step Workflow:

-

Preparation: Dilute Tubulin to 3 mg/mL in PEM buffer on ice. Add GTP to a final concentration of 1 mM.

-

Drug Treatment: Add this compound (or Vinblastine control) at graded concentrations (0.1

M – 50 -

Initiation: Transfer the plate to a pre-warmed spectrophotometer (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

-

Negative Control (Vehicle): Must show a sigmoidal increase in absorbance (polymerization).

-

Positive Control (Vinblastine 10

M): Must show a flat line (complete inhibition). -

Result: The N-Desmethyl variant typically shows a right-shifted curve (higher IC50) compared to Vinblastine.

-

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

To confirm the formation or stability of the N-desmethyl analog.

Step-by-Step Workflow:

-

Incubation: Mix test compound (1

M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -

Start: Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Detection: Monitor the transition for the loss of 14 Da (Methyl group) if starting with Vinblastine, or stability of the N-desmethyl parent.

Visualizing the Mechanism of Action

The following diagram details the molecular logic of how Vinca alkaloids (and their desmethyl analogs) disrupt cellular division.

Caption: Mechanism of Action (MOA) showing the cascade from tubulin binding to apoptotic cell death.

References

-

Zhou-Pan, X. R., et al. (1993). "Involvement of human liver cytochrome P450 3A in vinblastine metabolism: drug interactions." Cancer Research.[5]

-

Gigant, B., et al. (2005). "Structural basis for the regulation of tubulin by vinblastine." Nature.

-

Kruczynski, A., & Hill, B. T. (2001). "Vinca Alkaloids as Anti-Vascular Agents." Anti-Cancer Drugs.[4][5][6][7][8][9][10]

-

Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery.

-

Lobert, S., et al. (1996). "Vinca alkaloid - induced tubulin spiral formation correlates with cytotoxicity in the leukemic L1210 cell line." Biochemistry.

Sources

- 1. wjpls.org [wjpls.org]

- 2. ClinPGx [clinpgx.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsra.net [ijsra.net]

- 6. researchgate.net [researchgate.net]

- 7. Vinca alkaloid drugs promote stress-induced translational repression and stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrtjournal.com [ijsrtjournal.com]

N-Desmethyl Vinblastine: Tubulin Binding Affinity & Technical Characterization

This guide provides an in-depth technical analysis of N-Desmethyl Vinblastine (NDV), focusing on its tubulin binding affinity, thermodynamic characterization, and the experimental methodologies required to validate these parameters.

Executive Summary

This compound (NDV) (CAS: 18172-50-4), also known as 4'-N-demethylvinblastine, is a critical bisindole alkaloid. While often overshadowed by its parent compound Vinblastine (VBL) and its derivative Vincristine (VCR) , NDV represents the pivotal biosynthetic and synthetic intermediate bridging the two.

The transition from VBL (N-methyl) to NDV (N-H) and subsequently to VCR (N-formyl) fundamentally alters the pharmacophore’s interaction with the Vinca domain of tubulin. Understanding the binding affinity of NDV is essential for researchers optimizing vinca alkaloid potency, as the N-substituent dictates both the residence time on tubulin and the subsequent disruption of microtubule dynamics.

Molecular Mechanism & SAR

The vinca alkaloids bind to the Vinca domain , located at the interface between two tubulin heterodimers (

Structure-Activity Relationship (SAR)

The critical structural variance lies at the N-position of the vindoline subunit:

-

Vinblastine: Contains a Methyl (-CH

) group. Hydrophobic interaction contributes to binding ( -

This compound (NDV): Contains a secondary amine Hydrogen (-H) . The loss of the methyl group exposes a polar N-H moiety, potentially altering the solvation shell and hydrophobic contacts within the binding pocket.

-

Vincristine: Contains a Formyl (-CHO) group.[1] This polar, hydrogen-bond-accepting group often results in higher retention and distinct toxicity profiles compared to VBL.

Pathway Visualization

The following diagram illustrates the chemical progression and the mechanistic impact on tubulin.

Figure 1: Chemical relationship between Vinblastine, this compound, and Vincristine, showing the central role of NDV in the binding pathway.

Thermodynamics & Binding Kinetics

Quantifying the interaction between NDV and tubulin requires precise measurement of the dissociation constant (

Comparative Affinity Data

The following table synthesizes known affinity parameters for the Vinca class to contextualize NDV.

| Compound | N-Substituent | Binding Stoichiometry ( | Thermodynamic Driver | |

| Vinblastine | Methyl (-CH | 1.4 - 1.7 | Entropically driven | |

| N-Desmethyl VBL | Hydrogen (-H) | 1.0 | Enthalpic/Entropic Mix | |

| Vincristine | Formyl (-CHO) | 1.0 | High retention (slow |

*Note: NDV affinity is often slightly lower (higher

Experimental Protocol: Fluorescence Quenching Assay

To empirically determine the

Reagents & Preparation[2][3][4][5][6]

-

Purified Tubulin:

pure, from bovine brain. Stored in Liquid -

PEM Buffer: 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgSO

. -

Ligand Stock: NDV dissolved in DMSO (Keep DMSO

in final assay). -

GTP: 1 mM (Required to maintain tubulin stability).

Step-by-Step Methodology

1. Protein Equilibration

-

Thaw tubulin rapidly at 37°C and place immediately on ice.

-

Clarify by centrifugation (

, 10 min, 4°C) to remove aggregates. -

Dilute to

in PEM buffer + 10

2. Baseline Acquisition

-

Set spectrofluorometer excitation to 295 nm (selectively excites Trp) and emission to 340 nm .

-

Record baseline fluorescence (

) of the tubulin solution at 25°C.

3. Titration

-

Titrate NDV in small increments (e.g., 0.5

M steps) into the cuvette. -

Mix gently (avoid bubbling) and incubate for 2 minutes per step to reach equilibrium.

-

Record fluorescence (

) after each addition.

4. Inner Filter Effect (IFE) Correction (CRITICAL)

-

NDV absorbs UV light at 295 nm. You must correct for this self-absorption to avoid false affinity calculations.

-

Measure Absorbance (

at 295 nm and -

Apply formula:

5. Data Analysis

-

Plot

(change in fluorescence) vs. [Ligand]. -

Fit to the hyperbolic binding equation (Michaelis-Menten equivalent) or the quadratic binding equation (if

) to solve for

Workflow Visualization

Figure 2: Experimental workflow for determining the dissociation constant (

Implications for Drug Development

This compound is not merely a precursor; it is a template for semi-synthetic modification .

-

Functionalization Vector: The secondary amine allows for the attachment of novel linkers (e.g., peptide conjugates, antibody-drug conjugates) without disrupting the core bisindole structure required for tubulin recognition.

-

Potency Tuning: By modifying the N-substituent, researchers can tune the

rate. A faster

References

-

National Institutes of Health (NIH). Binding of vinblastine to stabilized microtubules. PubMed.[2] Available at: [Link]

-

American Chemical Society (ACS). Total Synthesis of Vinblastine and Key Analogues. Accounts of Chemical Research. Available at: [Link]

-

RCSB PDB. Tubulin-Vinblastine Complex Structure (1Z2B). Available at: [Link]

-

ResearchGate. Fluorescence quenching spectra of tubulin. Available at: [Link]

Sources

Biosynthesis of N-Desmethyl Vinblastine in Catharanthus roseus: A Technical Guide to Late-Stage Terpenoid Indole Alkaloid Pathways

Executive Summary

This technical guide analyzes the late-stage biosynthetic pathway of Catharanthus roseus (Madagascar periwinkle), specifically focusing on the metabolic bottleneck surrounding N-desmethylvinblastine —the critical mechanistic gateway between the antineoplastic agents Vinblastine (VBL) and Vincristine (VCR).

While VBL and VCR are structurally similar, the conversion of VBL to VCR involves a highly specific oxidation of the

Part 1: The Biosynthetic Pathway & Enzymatic Mechanisms

The Late-Stage Coupling Reaction

The biosynthesis of bisindole alkaloids does not occur in a single cell type; it requires a complex transport system between the internal phloem parenchyma and laticifers/idioblasts. The pathway culminates in the coupling of two monomeric precursors: Catharanthine and Vindoline .[1][2][3]

-

Coupling: The enzyme

-3',4'-anhydrovinblastine synthase (AVLBS) , a class III peroxidase (specifically CrPrx1), catalyzes the coupling of catharanthine and vindoline to form -

Hydration: AVLB is converted to Vinblastine (VBL) via an enamine oxidation mechanism. This step is dependent on specific redox conditions and peroxidase activity.

-

The Critical Oxidation (VBL

VCR): This is the limiting step. Vinblastine undergoes oxidation at the indole nitrogen (

The Role of CrPrx1 (Peroxidase 1)

Recent transcriptomic and enzymatic studies have identified CrPrx1 as the primary enzyme responsible for the coupling reaction. Unlike typical metabolic enzymes, CrPrx1 is a vacuolar peroxidase that relies on hydrogen peroxide (

-

Expert Insight: The reliance on

implies that oxidative stress signaling plays a regulatory role in yield. In experimental setups, precise control of peroxide concentration is critical; too little prevents coupling, while excess leads to oxidative degradation of the indole ring.

Pathway Visualization (DOT Diagram)

Caption: Figure 1. The late-stage biosynthetic pathway of bisindole alkaloids in C. roseus, highlighting the critical N-demethylation step mediated by oxidative enzymes.

Part 2: Experimental Protocols

Protocol: Acidic Extraction of Late-Stage Alkaloids

Objective: To isolate Vinblastine and trace N-desmethyl intermediates from fresh leaf tissue while minimizing degradation. Rationale: Alkaloids are basic. Using an acidic aqueous phase protonates the nitrogen atoms, rendering the alkaloids water-soluble. This allows for the removal of lipophilic contaminants (chlorophyll, lipids) via an organic wash before basification and final extraction.[3]

Materials

-

Fresh C. roseus leaves (young leaves have higher turnover).

-

Extraction Solvent: 0.1 M HCl.[3]

-

Wash Solvent: Petroleum Ether or Hexane.

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Precipitating Agent: Embonic Acid (optional for bulk purification).

Step-by-Step Methodology

-

Tissue Disruption: Flash freeze 1.0 g of fresh leaf tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle.

-

Why: Liquid

prevents thermal degradation and halts enzymatic activity immediately.

-

-

Acidic Solubilization: Transfer powder to 10 mL of 0.1 M HCl. Sonicate for 30 minutes at 4°C.

-

Why: Sonication disrupts cell walls (laticifers) more effectively than stirring. Low temperature prevents hydrolysis of the ester groups on Vindoline.

-

-

Clarification: Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

-

Lipophilic Wash (Critical Step): Extract the acidic supernatant with an equal volume of Petroleum Ether. Discard the organic (top) layer.

-

Why: This removes chlorophyll and waxes. If skipped, chlorophyll will co-elute with alkaloids during HPLC, fouling the column and suppressing MS ionization.

-

-

Basification: Adjust the pH of the aqueous phase to 9.0 using 28%

(Ammonium Hydroxide).-

Why:

is volatile and leaves no salt residue compared to NaOH. pH 9.0 ensures the alkaloids are in their free-base form (uncharged) and hydrophobic.

-

-

Final Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM). Combine organic layers.

-

Drying: Dry over anhydrous

, filter, and evaporate to dryness under reduced pressure.

Protocol: In Vitro Enzymatic Assay (CrPrx1 Activity)

Objective: To validate the conversion of AVLB to Vinblastine using crude enzyme extracts.

-

Enzyme Source: Isolate vacuolar proteins from C. roseus leaves or use heterologously expressed CrPrx1 (yeast supernatant).

-

Reaction Mix:

-

Substrate: 100

M AVLB (purified). -

Buffer: 50 mM Tris-HCl (pH 7.5).

-

Co-substrate: 10 mM

(Add last to initiate). -

Reducing Agent: 5 mM NADH (often required for peroxidase cycles).

-

-

Incubation: Incubate at 30°C for 1 hour.

-

Termination: Stop reaction by adding 100

L of 10% Trichloroacetic acid (TCA) or immediate flash freezing. -

Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the transition for Vinblastine (m/z 811

fragment ions).

Part 3: Data Presentation & Analysis

Quantitative Comparison of Alkaloid Yields

The following table summarizes typical yields from wild-type C. roseus versus engineered cell cultures, highlighting the scarcity of the N-desmethyl/formyl products.

| Metabolite | Structure Type | Approx.[1][4][5][6][7][8] Dry Weight Yield (Leaves) | Bio-Engineering Status |

| Vindoline | Monomer | ~0.2 - 0.5% | High (Yeast platform available) |

| Catharanthine | Monomer | ~0.1 - 0.3% | High (Yeast platform available) |

| Anhydrovinblastine | Dimer Intermediate | Trace / Transient | Moderate (Enzymatic synthesis feasible) |

| Vinblastine (VBL) | Dimer (Methylated) | ~0.0003 - 0.001% | Difficult (Requires spatial regulation) |

| Vincristine (VCR) | Dimer (Formylated) | < 0.00005% | Critical Bottleneck |

Experimental Workflow Diagram

Caption: Figure 2. Optimized extraction workflow for isolating trace bisindole alkaloids from plant tissue.

Part 4: Metabolic Engineering & Future Directions

The primary challenge in synthesizing N-desmethyl vinblastine derivatives is the spatial separation of enzymes in the native plant.

-

Spatial Disconnect: Vindoline biosynthesis occurs in chloroplasts and cytosol of specialized laticifers, while the peroxidase coupling occurs in the vacuole.

-

Strategy: "Reconstitution in Yeast" is the current gold standard. By expressing the entire pathway (including CrPrx1) in Saccharomyces cerevisiae, researchers can bypass the transport bottlenecks.

-

Semi-Synthesis: Currently, the most viable industrial route involves harvesting Vindoline and Catharanthine separately and performing the coupling reaction in vitro using Fe(III) salts or purified peroxidases, followed by chemical oxidation to generate the N-desmethyl/formyl functionality.

References

-

Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. PubMed Central. Available at: [Link]

-

Engineering the Biosynthesis of Late-Stage Vinblastine Precursors. National Institutes of Health. Available at: [Link]

-

Completion of the canonical pathway for assembly of anticancer drugs vincristine/vinblastine in Catharanthus roseus. PubMed. Available at: [Link]

-

A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus. MDPI. Available at: [Link][7][9]

-

Vinblastine biosynthetic pathway in Catharanthus roseus. ResearchGate. Available at: [Link][10]

Sources

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]

- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. irjet.net [irjet.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Topic: High-Performance Analytical Methods for the Quantification of N-Desmethyl Vinblastine

An Application Note and Protocol from a Senior Application Scientist

Audience: This guide is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis, quality control, or pharmacokinetic analysis of vinca alkaloids.

Author's Foreword

N-Desmethyl vinblastine is more than just a metabolite or a related substance; it is the critical biosynthetic precursor to vincristine, one of the most important chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus)[1]. The conversion of the widely available vinblastine to the more potent, yet scarcer, vincristine often proceeds via the demethylation of the vindoline indole nitrogen, creating this compound as a key intermediate[1]. Consequently, the ability to accurately and reliably quantify this compound is paramount for monitoring synthetic efficiency, ensuring the purity of the final active pharmaceutical ingredient (API), and conducting metabolic or pharmacokinetic studies.

This document moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of why certain analytical choices are made. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessments, and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. The protocols herein are presented as robust, self-validating systems, grounded in established scientific principles and regulatory expectations.

Chapter 1: Foundational Principles & Analytical Strategy

The analytical challenge presented by this compound, like other vinca alkaloids, stems from its complex structure, the need for high sensitivity, and its presence within intricate matrices—be it a crude reaction mixture or a biological fluid like plasma. The core of any successful method is the ability to isolate the analyte from interfering substances and quantify it with precision and accuracy.

The choice of analytical technique is dictated by the central question being asked.

-

"What is the purity of my synthetic intermediate?" or "What is the concentration in my formulation?" These questions, concerning relatively high concentrations, are best answered by the robust and accessible HPLC-UV method.

-

"What is the concentration of this compound in plasma following administration of vinblastine?" This question, requiring the detection of minute quantities in a complex biological sample, demands the superior sensitivity and selectivity of LC-MS/MS.

The logical flow for method selection is visualized below.

Caption: Decision workflow for selecting the appropriate analytical method.

Chapter 2: HPLC-UV Method for Purity and Assay

Principle and Applicability

The HPLC-UV method is the workhorse for routine analysis. It separates this compound from its parent compound, vinblastine, and other related impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. Detection is achieved by measuring the absorbance of ultraviolet (UV) light, as the indole chromophores in the molecule absorb strongly in the 220-300 nm range[2]. This method is ideal for analyzing bulk drug substances, monitoring the progress of synthetic reactions, and for quality control of pharmaceutical formulations[3].

Experimental Workflow & Protocol

The general workflow involves sample solubilization, chromatographic separation, UV detection, and data analysis.

Sources

High-Resolution HPLC Protocol for N-Desmethyl Vinblastine Analysis

Executive Summary & Scientific Rationale

The analysis of N-Desmethyl Vinblastine (NDV) is a critical chromatographic challenge in the development of vinca alkaloid therapeutics. As a primary metabolite (mediated by CYP3A4) and a potential degradation product of Vinblastine, its accurate quantification is essential for establishing drug purity and pharmacokinetic profiles.

The Separation Challenge: Vinblastine is a bis-indole alkaloid composed of catharanthine and vindoline moieties. NDV arises from the demethylation of the nitrogen atom on the vindoline subunit. This structural change transforms a tertiary amine into a secondary amine, resulting in:

-

Increased Polarity: NDV elutes earlier than Vinblastine in Reversed-Phase (RP) modes.

-

Altered Basicity: The secondary amine is more accessible to surface silanols on silica columns, exacerbating peak tailing.

This protocol departs from legacy methods that rely heavily on silanol blockers (like diethylamine) by utilizing Core-Shell Technology and pH-Optimized Mobile Phases . This approach ensures sharper peak shapes, higher resolution (

Chemical Context & Method Strategy

Physicochemical Properties

| Parameter | Vinblastine | This compound (NDV) | Impact on HPLC |

| Molecular Weight | 810.98 g/mol | ~796.96 g/mol | NDV elutes earlier (RP). |

| Key Functional Group | Tertiary Amine ( | Secondary Amine ( | NDV interacts more strongly with silanols. |

| pKa (Basic) | ~5.4, 7.4 | ~7.8 (Estimated) | Requires pH control > 7.0 or < 3.0 to manage ionization. |

| LogP | ~4.6 (Hydrophobic) | ~4.1 (Less Hydrophobic) | Gradient optimization required for separation. |

Strategic Diagram: Separation Logic

The following diagram illustrates the interaction mechanism and the elution order logic.

Figure 1: Chromatographic separation logic. NDV elutes first due to higher polarity but is prone to tailing due to secondary amine interactions.

Detailed Experimental Protocol

Reagents & Materials

-

Reference Standards: Vinblastine Sulfate (USP/EP Grade), this compound (Certified Reference Material).

-

Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

-

Buffer Additives: Ammonium Acetate (High Purity), Diethylamine (DEA) [Optional for legacy mode], Formic Acid.

Instrumentation Setup

-

System: HPLC/UHPLC equipped with a Binary Pump and Column Oven.

-

Detector: Diode Array Detector (DAD) or UV-Vis.

-

Flow Cell: Standard (10 mm path length).

Chromatographic Conditions (The "Hybrid" Method)

This method uses a hybrid-silica column which is stable at high pH, allowing the alkaloids to exist in their neutral (free base) form. This drastically reduces peak tailing without the need for aggressive silanol blockers.

| Parameter | Setting | Rationale |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18 | High-pH stability allows operation at pH 7.5–8.0, suppressing protonation of the basic nitrogens. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, pH 8.0 (adjusted with Ammonia) | Basic pH keeps analytes neutral, improving peak symmetry. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic vinca alkaloids. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp. | 30°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV @ 269 nm | Absorption maximum for the vinca indole chromophore. |

| Injection Vol. | 10 - 20 µL | Dependent on sample concentration. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Equilibration |

| 2.0 | 85 | 15 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 85 | 15 | Re-equilibration |

| 25.0 | 85 | 15 | End |

Alternative "Legacy" Conditions (USP-Aligned)

If a high-pH column is unavailable, use this low-pH method with an amine modifier.

-

Column: Standard C18 (e.g., Phenomenex Luna C18(2), 5 µm).

-

Mobile Phase:

-

Note: Diethylamine acts as a sacrificial base to block silanols.

Sample Preparation Workflow

Standard Preparation

-

Stock Solution: Dissolve 10 mg of Vinblastine and 1 mg of NDV in 10 mL Methanol (1.0 mg/mL and 0.1 mg/mL respectively).

-

Working Standard: Dilute Stock with Mobile Phase A:Acetonitrile (50:50) to achieve 50 µg/mL Vinblastine and 5 µg/mL NDV.

Biological Sample Extraction (Plasma/Urine)

For DMPK studies, a Solid Phase Extraction (SPE) is recommended to remove protein interferences.

Figure 2: Sample preparation workflow for biological matrices.

System Suitability & Validation Criteria

Before running sample batches, the system must pass the following criteria (based on USP <621>):

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Resolution ( | > 1.5 between NDV and Vinblastine | Decrease organic start %; Check pH accuracy. |

| Tailing Factor ( | < 1.5 for both peaks | Replace column; Increase buffer concentration; Check column age. |

| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; Ensure pump stability. |

| Retention Time | NDV: ~6-8 min Vinblastine: ~10-12 min | Leaks; Temperature fluctuation. |

Troubleshooting "Ghost" Peaks

Vinca alkaloids are light-sensitive.

-

Issue: Extra peaks appearing near the void volume.

-

Cause: Photo-degradation.

-

Solution: Use amber glassware and minimize exposure to light during preparation.

References

-

United States Pharmacopeia (USP). Vinblastine Sulfate Monograph.[2] USP-NF.

-

Zhou, X. J., et al. (2005). "Metabolism of vinblastine by human CYP3A4."[3] Drug Metabolism and Disposition, 33(10).

-

Gokare, R., et al. (2011).[1][4] "Optimization of HPLC method for the analysis of Vinca alkaloids." Journal of Chromatographic Science.

-

Waters Corporation. "Method Development for Basic Pharmaceuticals using High pH Stable Columns." Application Note.

-

PubChem. "Vinblastine Sulfate Compound Summary." National Library of Medicine.

Sources

Application Notes and Protocols for N-Desmethyl Vinblastine in Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Desmethyl Vinblastine in cell culture experiments. This document delves into the compound's mechanism of action, provides detailed and validated protocols for its application, and offers insights into data interpretation.

Introduction: Understanding this compound

This compound is a significant derivative of the well-known chemotherapeutic agent Vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus[1]. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions[2][3]. This property makes this compound a potent anti-mitotic agent and a valuable tool for cancer research.

It is important to note a point of potential confusion in scientific literature and commercial listings. This compound is sometimes referred to as Voreloxin. However, the name Voreloxin is also associated with a first-in-class quinolone derivative that functions as a topoisomerase II inhibitor[4][5][6][7]. These are distinct compounds with different mechanisms of action. This guide will focus exclusively on this compound as a microtubule-targeting agent, in line with its identity as a vinblastine derivative.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity and activity of this compound.

| Property | Data |

| Molecular Formula | C₄₅H₅₆N₄O₉[2] |

| Molecular Weight | 797.0 g/mol |

| CAS Number | 18172-50-4[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (e.g., up to 100 mM) and Water (e.g., up to 100 mM for the sulfate salt). It is advisable to first dissolve in DMSO and then dilute with aqueous media. |

| Storage | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Protect from light. |

Note: The solubility and handling characteristics are based on data for the closely related compound Vinblastine Sulfate. It is recommended to perform small-scale solubility tests before preparing large batches.

Mechanism of Action: Disruption of Microtubule Dynamics

The cytotoxic effects of this compound stem from its interaction with tubulin, the protein subunit of microtubules.

-

Binding to Tubulin: this compound binds to the β-tubulin subunit at the vinca-binding domain, which is located at the plus end of the microtubule[8]. This binding inhibits the polymerization of tubulin dimers into microtubules[2][9].

-

Suppression of Microtubule Dynamics: Microtubules are highly dynamic structures that undergo constant phases of growth (polymerization) and shortening (depolymerization), a property known as dynamic instability. This is critical for the formation of the mitotic spindle during cell division[10]. This compound suppresses this dynamic instability, effectively freezing the microtubules in a state of reduced activity[11][12].

-

Mitotic Arrest: The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during metaphase[8][9]. This activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, leading to a halt in the cell cycle at the G2/M phase[13][14].

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death[9][15][16]. This is characterized by events such as the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases[15].

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.

Protocol 1: Preparation of this compound Stock Solution

Rationale: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. (e.g., for 1 mL of 10 mM stock, weigh out 0.797 mg).

-

Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Vortexing: Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C, protected from light.

Expert Tip: Before treating cells, the DMSO stock solution should be diluted in pre-warmed cell culture medium to the final working concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Cytotoxicity using an MTS Assay

Rationale: This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50), a key measure of a compound's potency. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable cells into a colored formazan product.

Caption: Workflow for an MTS-based cytotoxicity assay.

Materials:

-

Cells of interest in culture

-

Complete culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.

-

Compound Dilution: Prepare a series of dilutions of this compound in complete medium from the 10 mM stock. A common approach is a 2-fold or 3-fold serial dilution series. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48 or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well[7].

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

-

Plot the % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value[6].

-

Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry

Rationale: This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at a relevant concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that have detached due to mitotic arrest, are collected. Centrifuge the cell suspension.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixes and permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade double-stranded RNA, ensuring that PI only intercalates with DNA.

-

-